molecular formula C14H11N3O2S B5651303 N-2,1,3-benzothiadiazol-4-yl-3-methoxybenzamide

N-2,1,3-benzothiadiazol-4-yl-3-methoxybenzamide

Cat. No. B5651303
M. Wt: 285.32 g/mol
InChI Key: ZXXJVPJOIMPXIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-2,1,3-benzothiadiazol-4-yl-3-methoxybenzamide involves the benzoylation process of 2-aminobenzothiazole using 2-methoxybenzoyl chloride. The molecular ion peak was confirmed by gas chromatographic mass spectrometry (GC-MS) (Prabukanthan et al., 2020).

Molecular Structure Analysis

The molecular structure of this compound has been determined through single crystal X-ray diffraction, revealing a triclinic system with space group P-1. FT-IR spectra confirm the presence of carbonyl functional group vibration modes, with significant absorption bands in the UV-NIR region, indicating its potential for optical applications (Prabukanthan et al., 2020).

Chemical Reactions and Properties

This compound exhibits significant antibacterial and antifungal activity, comparable to ciprofloxacin and amphotericin-B, as evidenced by the zone of inhibition method. Its chemical structure allows for a variety of reactions, including potential for metal-catalyzed C-H bond functionalization due to its N,N-bidentate directing group (Al Mamari et al., 2019).

Physical Properties Analysis

Thermal analysis has shown that this compound is stable up to 160°C, with a distinct optical band gap of 3.67 eV. The absorbance band in the UV-NIR region found at 305 nm emphasizes its utility in optical applications (Prabukanthan et al., 2020).

Chemical Properties Analysis

The compound's chemical properties, such as its antibacterial and antifungal activities and its efficiency in second harmonic generation (SHG) studies, have been thoroughly investigated. Its SHG efficiency is 3.5 times greater than that of potassium dihydrogen phosphate (KDP), showcasing its potential in NLO studies (Prabukanthan et al., 2020).

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-19-10-5-2-4-9(8-10)14(18)15-11-6-3-7-12-13(11)17-20-16-12/h2-8H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXJVPJOIMPXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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